EGFR WT/T790M Dual Inhibition: Pyrimidine-5-carbonitrile Derivatives vs. Erlotinib
Pyrimidine-5-carbonitrile derivative 11b, synthesized from a scaffold closely related to 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile, demonstrated 4.5- to 8.4-fold more potent antiproliferative activity than the EGFR inhibitor erlotinib across four human cancer cell lines [1]. Against EGFR WT, 11b exhibited an IC₅₀ of 0.09 μM, substantially exceeding erlotinib's typical cellular potency in comparable assays. Compound 11b also inhibited the drug-resistant EGFR T790M mutant with an IC₅₀ of 4.03 μM [1].
| Evidence Dimension | EGFR WT and EGFR T790M kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 11b: EGFR WT IC₅₀ = 0.09 μM; EGFR T790M IC₅₀ = 4.03 μM; Antiproliferative IC₅₀ = 2.4–4.14 μM across four cell lines (HCT-116, HepG-2, MCF-7, A549) |
| Comparator Or Baseline | Erlotinib: EGFR WT IC₅₀ in comparable HTRF assay; Antiproliferative IC₅₀ against same panel; 11b showed 4.5- to 8.4-fold greater activity |
| Quantified Difference | 4.5- to 8.4-fold greater antiproliferative potency than erlotinib; EGFR WT IC₅₀ of 0.09 μM for 11b |
| Conditions | In vitro HTRF kinase assay; MTT antiproliferative assay against HCT-116, HepG-2, MCF-7, and A549 human cancer cell lines. |
Why This Matters
The 0.09 μM EGFR WT IC₅₀ and 4.5- to 8.4-fold superiority over erlotinib demonstrate that the pyrimidine-5-carbonitrile scaffold enables ATP-mimetic kinase inhibition with potency that exceeds a clinically approved EGFR inhibitor, justifying its selection as a core scaffold for next-generation EGFR-targeted library synthesis.
- [1] Nasser AA, Eissa IH, Oun MR, et al. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Org Biomol Chem. 2020;18(38):7608-7634. View Source
